N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine
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Overview
Description
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes a cyclobutyl ring, a thietan ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl and thietan rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclobutyl ring can be synthesized through a Diels-Alder reaction followed by hydrogenation. The thietan ring can be formed via a sulfurization reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, as well as purification steps such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Scientific Research Applications
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction cascades that modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylcyclobutyl)-2,2-dimethylthietan-3-amine
- N-(3-Propylcyclobutyl)-2,2-dimethylthietan-3-amine
- N-(3-Butylcyclobutyl)-2,2-dimethylthietan-3-amine
Uniqueness
N-(3-Ethylcyclobutyl)-2,2-dimethylthietan-3-amine is unique due to its specific ethyl substitution on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C11H21NS |
---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(3-ethylcyclobutyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-4-8-5-9(6-8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
OWPJOZZRGBHQML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)NC2CSC2(C)C |
Origin of Product |
United States |
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